Acetamide, N-acetyl-N-chloro-

Description

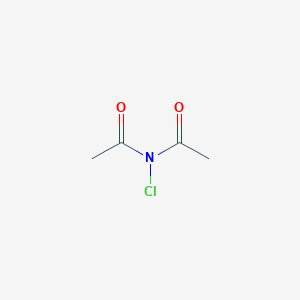

Acetamide, N-acetyl-N-chloro- (IUPAC name: 2-chloro-N-acetylacetamide) is a chloro-substituted acetamide derivative. These compounds typically feature a chloro (-Cl) substituent on the acetamide backbone, often paired with aromatic or aliphatic groups, which influence their physicochemical properties and biological activities. Chloroacetamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional versatility .

Properties

CAS No. |

59719-20-9 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

N-acetyl-N-chloroacetamide |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6(5)4(2)8/h1-2H3 |

InChI Key |

KGGMRBIQXHHALT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-acetyl-N-chloro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with aniline, followed by chlorination. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of Acetamide, N-acetyl-N-chloro- often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions helps achieve efficient production .

Chemical Reactions Analysis

Hydrolysis and Stability

N-Acetyl-N-chloro-acetamide undergoes hydrolysis under acidic or basic conditions, yielding derivatives critical for pharmaceutical intermediates:

Table 2: Hydrolysis Pathways and Products

-

Acidic hydrolysis proceeds via protonation of the amide nitrogen, facilitating cleavage of the C–N bond .

-

Methanol in hydrolytic reactions aids in removing byproducts like 1,2-dichlorobutane through azeotropic distillation .

Biological Interactions and Antibacterial Activity

The compound exhibits antimicrobial properties due to its ability to disrupt bacterial enzymes and proteins:

Table 3: Antibacterial Efficacy of Chloroacetamide Derivatives

-

Derivatives with electron-withdrawing groups (e.g., 3-Cl) show superior antibacterial potency compared to unsubstituted analogs .

-

The N-chloro moiety enhances interaction with bacterial cell walls, disrupting metabolic pathways .

Stability and Decomposition

The compound is sensitive to light and moisture, leading to gradual decomposition:

Table 4: Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| Ambient light, 25°C | Photolytic dechlorination | 48h | |

| High humidity (>80% RH) | Hydrolysis to acetic acid | 12h |

Scientific Research Applications

Acetamide, N-acetyl-N-chloro- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is used in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-chloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chloroacetamides vary in the position and number of chlorine atoms, as well as additional functional groups. Key examples from the evidence include:

Structural Insights :

- Chlorine Position : Chlorine at the ortho position (e.g., 2-chloro-N-aryl derivatives) enhances electrophilicity, improving reactivity in nucleophilic substitution reactions .

- Aromatic vs. Aliphatic chains (e.g., phenethyl) enhance hydrophobic interactions, as seen in 17β-HSD2 inhibitors .

- Hydroxyl Groups : Hydroxyl substituents (-OH) on phenyl rings increase solubility but may reduce metabolic stability .

Physicochemical Properties

- Solubility: Hydrophilicity is influenced by polar groups (-OH, -CN). For instance, 2-cyano-N-[(methylamino)carbonyl]acetamide has moderate water solubility due to its cyano and carbonyl groups .

- Thermal Stability : Halogenation (e.g., trichloro derivatives) increases thermal stability, as seen in paracetamol photoproducts .

- Crystallography : Chloroacetamides like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide form hydrogen-bonded chains (N–H⋯O), impacting their solid-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.